molecular formula C15H22N2O4S2 B2915601 (E)-N-(1-ethylsulfonylpiperidin-4-yl)-2-phenylethenesulfonamide CAS No. 1090454-59-3

(E)-N-(1-ethylsulfonylpiperidin-4-yl)-2-phenylethenesulfonamide

Cat. No. B2915601
M. Wt: 358.47
InChI Key: ONDZMUTYPRSYKT-UHFFFAOYSA-N
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Description

This typically includes the compound’s systematic name, common names, and structural formula.



Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis, as well as any notable challenges or innovations in its synthesis.



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopy.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including the reagents and conditions needed for these reactions and the mechanisms by which they occur.



Physical And Chemical Properties Analysis

This includes the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).


Scientific Research Applications

Sulfonamide Derivatives in Medicinal Chemistry

Sulfonamides, such as those described in the research, have been explored for their therapeutic potential across various fields. For instance, biphenylsulfonamides have been identified as novel series of endothelin-A (ETA) selective antagonists. These compounds, through appropriate substitutions on the pendant phenyl ring, have shown improved binding and functional activity, indicating their potential in treating diseases related to endothelin-1 (ET-1), a potent vasoconstrictor involved in cardiovascular diseases (Murugesan et al., 1998).

Synthesis and Characterization

In the realm of synthetic chemistry, sulfonamides have been utilized in creating novel compounds with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For example, celecoxib derivatives, featuring sulfonamide groups, have been synthesized and evaluated for their biological activities, demonstrating the versatility of sulfonamides in drug development (Küçükgüzel et al., 2013).

Chemical Synthesis Applications

Sulfonamide derivatives have been explored for their role in chemical synthesis processes, such as in the transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl precatalysts. These studies highlight the utility of sulfonamide-based complexes in facilitating efficient and environmentally friendly catalysis for various organic transformations (Ruff et al., 2016).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact, as well as appropriate safety precautions for handling it.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, reactions, or applications for the compound.


properties

IUPAC Name

(E)-N-(1-ethylsulfonylpiperidin-4-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S2/c1-2-23(20,21)17-11-8-15(9-12-17)16-22(18,19)13-10-14-6-4-3-5-7-14/h3-7,10,13,15-16H,2,8-9,11-12H2,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDZMUTYPRSYKT-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)N1CCC(CC1)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(ethanesulfonyl)piperidin-4-yl]-2-phenylethene-1-sulfonamide

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